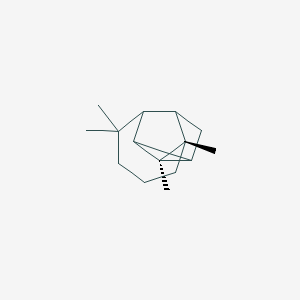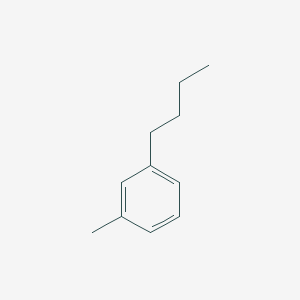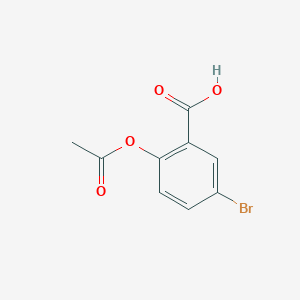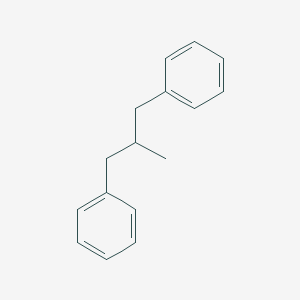
1,3-Diphenyl-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2-methylpropane, commonly known as trityl or trityl radical, is a chemical compound that has been extensively studied for its unique properties. It is a stable, free radical that has found applications in various fields of science, including organic chemistry, biochemistry, and material science.
Wirkmechanismus
Trityl acts as a stable, free radical that can undergo various reactions, including radical addition and abstraction reactions. In organic chemistry, trityl can be used as a protecting group for alcohols and amines by forming stable trityl ethers and trityl amines. In biochemistry, trityl can be used as a spin label for studying protein structure and dynamics by attaching a trityl radical to a specific amino acid residue. In material science, trityl can be used as a precursor for the synthesis of organic semiconductors by undergoing various reactions, including radical addition and abstraction reactions.
Biochemische Und Physiologische Effekte
Trityl has been shown to have minimal biochemical and physiological effects. Studies have shown that trityl is not toxic to cells and does not interfere with cell metabolism or function. However, trityl can undergo various reactions in cells, including radical addition and abstraction reactions, which can affect cellular processes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Trityl has several advantages for lab experiments, including its stability and ease of synthesis. Trityl is a stable, free radical that can be synthesized through various methods, making it readily available for lab experiments. However, trityl has several limitations, including its reactivity and potential for interfering with cellular processes. Trityl can undergo various reactions in cells, which can affect cellular processes and signaling pathways, making it difficult to interpret experimental results.
Zukünftige Richtungen
Trityl has several potential future directions, including its use as a spin label for studying protein structure and dynamics, as a precursor for the synthesis of organic semiconductors, and as a tool for studying cellular processes and signaling pathways. Future research should focus on developing new methods for synthesizing trityl, improving its stability and reactivity, and exploring its potential applications in various fields of science.
Synthesemethoden
Trityl can be synthesized through various methods, including the reaction of benzene with methyl chloride in the presence of aluminum chloride or Friedel-Crafts reaction. The most common method involves the oxidation of triphenylmethyl chloride using silver oxide or mercury(II) oxide. The resulting trityl radical is a stable, crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Trityl has been extensively studied for its unique properties, including its ability to act as a stable, free radical. It has found applications in various fields of science, including organic chemistry, biochemistry, and material science. In organic chemistry, trityl has been used as a protecting group for alcohols and amines. In biochemistry, trityl has been used as a spin label for studying protein structure and dynamics. In material science, trityl has been used as a precursor for the synthesis of organic semiconductors.
Eigenschaften
CAS-Nummer |
1520-46-3 |
|---|---|
Produktname |
1,3-Diphenyl-2-methylpropane |
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI-Schlüssel |
LAOWWDHMKNDGNY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Andere CAS-Nummern |
1520-46-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



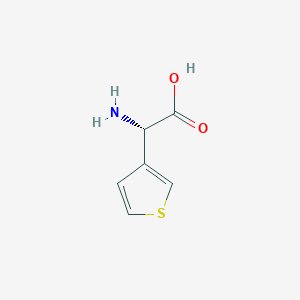
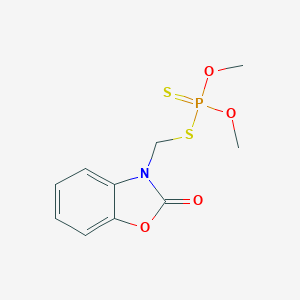
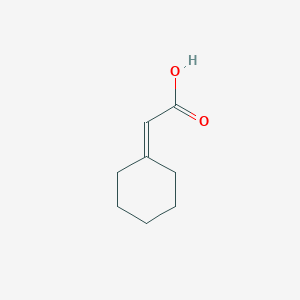
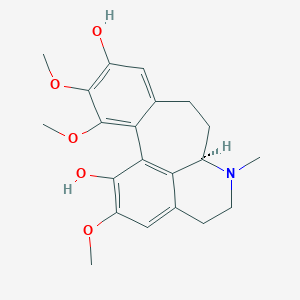
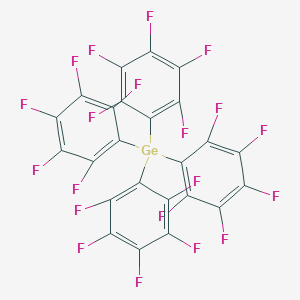
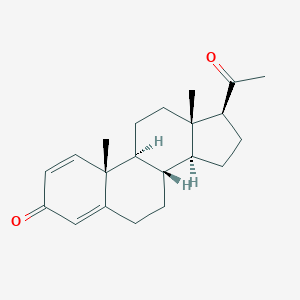
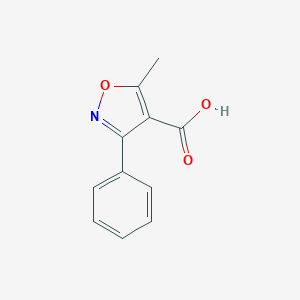
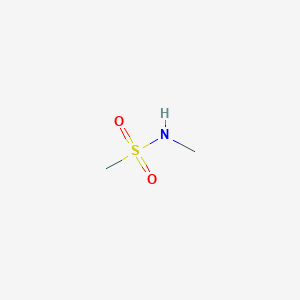
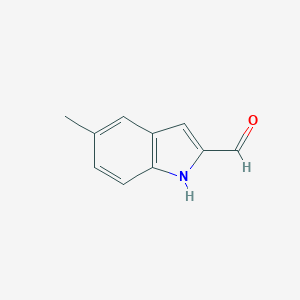
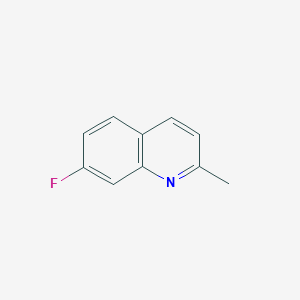
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
